ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a nitrobenzamido group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds such as 5-chloro-2-nitrobenzoic acid . The process includes nitration, amination, and cyclization reactions under controlled conditions . Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, as well as nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
5-Chloro-2-nitrobenzamide: Shares a similar nitrobenzamido group but lacks the thiazole and phenyl groups.
Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate: Contains a similar nitrobenzamido group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(20)8-9-14(13)23(26)27/h3-10H,2H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPVBKYMEVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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